molecular formula C24H40 B14314844 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene CAS No. 112036-01-8

2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene

Cat. No.: B14314844
CAS No.: 112036-01-8
M. Wt: 328.6 g/mol
InChI Key: GJHVBYSMPHEYSG-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bulky tert-butyl groups and a polycyclic framework, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of pyrene derivatives with tert-butyl groups, followed by hydrogenation to achieve the desired polycyclic structure . The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the bulky tert-butyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine oxyacids for oxidation , metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene exerts its effects depends on its specific application. In organic electronics, its bulky tert-butyl groups and polycyclic structure contribute to its stability and electronic properties. The molecular targets and pathways involved in its biological activities are still under investigation, but its interactions with cellular components and enzymes are of particular interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene stands out due to its unique combination of bulky tert-butyl groups and a polycyclic framework, which imparts distinct electronic and steric properties. These features make it a valuable compound for research in materials science and organic electronics.

Properties

CAS No.

112036-01-8

Molecular Formula

C24H40

Molecular Weight

328.6 g/mol

IUPAC Name

2,7-ditert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene

InChI

InChI=1S/C24H40/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11,16-22H,7-10,12-14H2,1-6H3

InChI Key

GJHVBYSMPHEYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2CCC3CC(C=C4C3C2C(C1)CC4)C(C)(C)C

Origin of Product

United States

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